2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonic acid
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Overview
Description
Ethanesulfonic acid, 2-[2-(2-methoxyethoxy)ethoxy]- is a chemical compound with the molecular formula C7H16O6S and a molecular weight of 228.26 . It is also known by other names such as m-PEG3-sulfonic acid . This compound is characterized by the presence of a sulfonic acid group attached to a triethylene glycol chain terminated with a methoxy group.
Preparation Methods
The synthesis of ethanesulfonic acid, 2-[2-(2-methoxyethoxy)ethoxy]- typically involves the reaction of triethylene glycol monomethyl ether with a sulfonating agent. One common method involves the use of chlorosulfonic acid or sulfur trioxide as the sulfonating agent under controlled conditions to introduce the sulfonic acid group . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Chemical Reactions Analysis
Ethanesulfonic acid, 2-[2-(2-methoxyethoxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Scientific Research Applications
Ethanesulfonic acid, 2-[2-(2-methoxyethoxy)ethoxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonic acid groups into molecules.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments due to its ability to maintain pH stability.
Medicine: It is explored for its potential use in drug delivery systems, particularly in enhancing the solubility and stability of pharmaceutical compounds.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-[2-(2-methoxyethoxy)ethoxy]- involves its ability to interact with various molecular targets through its sulfonic acid group. This group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, affecting their structure and function. The triethylene glycol chain provides flexibility and solubility, allowing the compound to penetrate biological membranes and reach its targets .
Comparison with Similar Compounds
Ethanesulfonic acid, 2-[2-(2-methoxyethoxy)ethoxy]- can be compared with other similar compounds such as:
Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain.
Ethanesulfonic acid: Lacks the triethylene glycol chain, making it less flexible and soluble.
Triethylene glycol monomethyl ether: Lacks the sulfonic acid group, limiting its reactivity in certain chemical reactions. The unique combination of the sulfonic acid group and the triethylene glycol chain in ethanesulfonic acid, 2-[2-(2-methoxyethoxy)ethoxy]- provides it with distinct properties that make it valuable in various applications.
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O6S/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAACKSXIXPCRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604924 |
Source
|
Record name | 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917608-80-1 |
Source
|
Record name | 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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